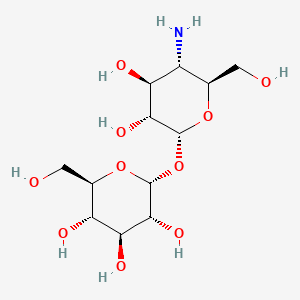
4-Trehalosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trehalosamine is an amino sugar derived from trehalose, where one of the hydroxyl groups is replaced with an amino group. This compound is known for its unique properties, including high biological stability and protective activities comparable to or better than trehalose .
準備方法
Synthetic Routes and Reaction Conditions: 4-Trehalosamine can be synthesized through microbial fermentation using specific strains of actinomycetes . The process involves cultivating the microorganisms in a suitable medium, followed by extraction and purification of the compound. The reaction conditions typically include maintaining an optimal temperature and pH to ensure maximum yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The microorganisms are grown in bioreactors, and the compound is extracted using advanced purification techniques such as column chromatography and high-performance liquid chromatography . These methods ensure high purity and yield, making the compound suitable for various applications.
化学反応の分析
Types of Reactions: 4-Trehalosamine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the amino group, leading to different functional groups.
Substitution: The amino group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as labeled probes and detergents. These derivatives have been shown to exhibit enhanced biological activities and are used in scientific research .
科学的研究の応用
4-Trehalosamine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Trehalosamine involves its interaction with various molecular targets and pathways. It exhibits autophagy-inducing activity by modulating the autophagy-related pathways, leading to the degradation of damaged cellular components . Additionally, it has anti-inflammatory and antioxidant activities, which contribute to its protective effects on cells and tissues .
類似化合物との比較
4-Trehalosamine is unique compared to other similar compounds due to its high biological stability and chemical modifiability . Similar compounds include:
2-Trehalosamine: Another amino sugar derived from trehalose with similar properties but different structural modifications.
3-Trehalosamine: Known for its antibiotic activity and used in various biological applications.
6-Trehalosamine:
This compound stands out due to its strong pH buffering activity near neutrality and its ability to be chemically modified to produce various useful derivatives .
特性
CAS番号 |
51855-99-3 |
|---|---|
分子式 |
C12H23NO10 |
分子量 |
341.31 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |
InChIキー |
GXKCUFUYTFWGNK-LIZSDCNHSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















